3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 116850-68-1
VCID: VC17281123
InChI: InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17(3)15)8-4-6-9(16-2)7-5-8/h4-7H,1-3H3
SMILES:
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole

CAS No.: 116850-68-1

Cat. No.: VC17281123

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.31 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole - 116850-68-1

Specification

CAS No. 116850-68-1
Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
IUPAC Name 3-(4-methoxyphenyl)-4-methyl-5-methylsulfinyl-1,2,4-triazole
Standard InChI InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17(3)15)8-4-6-9(16-2)7-5-8/h4-7H,1-3H3
Standard InChI Key HIKKEGKGIDBBOI-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1S(=O)C)C2=CC=C(C=C2)OC

Introduction

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound is synthesized through various pathways involving the reaction of substituted phenyl compounds with triazole derivatives. It is classified under the CAS number 116850-68-1, with a molecular formula of C11H13N3O2S and a molecular weight of approximately 251.31 g/mol .

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole typically involves several key steps, including the reaction of 4-methoxyaniline with carbon disulfide to form an intermediate that undergoes cyclization to yield the desired triazole derivative.

Potential Applications

This compound has potential applications in both pharmaceuticals and agrochemicals due to its ability to interact with biological targets such as enzymes or receptors. Research is ongoing to optimize its synthesis and evaluate its efficacy in various applications across medicinal chemistry and agricultural sciences.

Storage and Handling

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is typically stored at -20°C to maintain its stability . Safety precautions should be taken when handling this compound, as it may pose hazards similar to other chemical substances that require careful handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator